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Compound of Interest

Compound Name: 6-O-(Triisopropylsilyl)-D-galactal

Cat. No.: B066657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to

characterize 6-O-(Triisopropylsilyl)-D-galactal. The strategic placement of a bulky

triisopropylsilyl (TIPS) protecting group at the 6-position of D-galactal, a versatile glycal, makes

it a valuable intermediate in modern carbohydrate synthesis. Accurate structural elucidation

through spectroscopic methods is paramount for its use in the development of complex

carbohydrates and glycoconjugates. This guide details the expected spectroscopic data,

outlines experimental protocols, and visualizes the analytical workflow.

Introduction to Spectroscopic Characterization
The structural verification of 6-O-(Triisopropylsilyl)-D-galactal, a molecule with multiple

stereocenters and functional groups, relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information

about the carbon-hydrogen framework and the stereochemistry of the molecule. Mass

Spectrometry (MS) is employed to determine the molecular weight and elemental composition.

Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrate

derivatives in solution. For 6-O-(Triisopropylsilyl)-D-galactal, ¹H and ¹³C NMR spectra
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provide a wealth of information regarding the galactal ring protons, the anomeric center, and

the triisopropylsilyl protecting group.

While specific experimental data for 6-O-(Triisopropylsilyl)-D-galactal is not readily available

in the public domain, the following tables summarize the expected chemical shifts based on the

analysis of structurally similar compounds, such as acetylated D-galactal derivatives. These

values serve as a reference for the anticipated spectral features.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-O-(Triisopropylsilyl)-D-galactal in CDCl₃

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~6.4 dd ~6.0, ~1.5

H-2 ~4.7 m

H-3 ~5.3 m

H-4 ~5.4 m

H-5 ~4.2 m

H-6a, H-6b ~3.8 - 4.0 m

-CH- (TIPS) ~1.1 m

-CH₃ (TIPS) ~1.0 d ~7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-O-(Triisopropylsilyl)-D-galactal in CDCl₃
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 ~145

C-2 ~100

C-3 ~65-70

C-4 ~65-70

C-5 ~75-80

C-6 ~63

-CH- (TIPS) ~12

-CH₃ (TIPS) ~18

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 6-O-(Triisopropylsilyl)-D-galactal in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: A Bruker Avance spectrometer (or equivalent) operating at a ¹H frequency of 400

MHz or higher.

¹H NMR:

Acquire the spectrum at room temperature.

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, a

relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio (typically several thousand).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental

formula of 6-O-(Triisopropylsilyl)-D-galactal. The silylation of carbohydrates increases their

volatility, making them amenable to analysis by techniques like Gas Chromatography-Mass

Spectrometry (GC-MS).[1]

Table 3: Expected Mass Spectrometry Data for 6-O-(Triisopropylsilyl)-D-galactal

Parameter Value

Molecular Formula C₁₅H₃₀O₄Si

Molecular Weight 302.48 g/mol

Ionization Mode
Electrospray Ionization (ESI) or Electron Impact

(EI)

Expected [M+H]⁺ 303.1935

Expected [M+Na]⁺ 325.1754

Experimental Protocol for Mass Spectrometry
Sample Preparation for ESI-MS:

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Introduce the sample into the mass spectrometer via direct infusion or after separation by

liquid chromatography.
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Sample Preparation for GC-MS:

If not already derivatized, the carbohydrate can be silylated using a reagent like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane

(TMCS) in a solvent like pyridine.

Inject the derivatized sample into the gas chromatograph.

Data Acquisition:

Instrument: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap

instrument.

ESI-MS: Acquire the spectrum in positive ion mode.

GC-MS (with prior derivatization): Use an appropriate temperature program for the GC to

ensure good separation. The mass spectrometer will acquire spectra of the eluting peaks.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. For 6-O-(Triisopropylsilyl)-D-galactal, the IR spectrum will show characteristic

absorption bands for the hydroxyl groups, the carbon-oxygen bonds of the pyranose ring, and

the silicon-oxygen and silicon-carbon bonds of the TIPS group.

Table 4: Expected Infrared Absorption Bands for 6-O-(Triisopropylsilyl)-D-galactal
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (hydroxyl) 3500-3200 Strong, Broad

C-H (alkane) 2960-2850 Strong

C=C (alkene) ~1645 Medium

C-O (ether, alcohol) 1150-1050 Strong

Si-O-C 1100-1000 Strong

Si-C 800-700 Medium

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Neat (liquid sample): Place a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

KBr Pellet (solid sample): Grind a small amount of the solid sample with dry KBr powder and

press into a thin, transparent pellet.

Thin Film (from solution): Dissolve the sample in a volatile solvent, cast a thin film on a KBr

or NaCl plate, and allow the solvent to evaporate.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample holder or pure solvent and subtract it

from the sample spectrum.

Visualization of Analytical Workflows
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The following diagrams, generated using the DOT language, illustrate the logical workflow for

the spectroscopic analysis and structural elucidation of 6-O-(Triisopropylsilyl)-D-galactal.
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Caption: General workflow for the spectroscopic analysis of 6-O-(Triisopropylsilyl)-D-
galactal.
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Caption: Logical relationships in the structural elucidation of 6-O-(Triisopropylsilyl)-D-
galactal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 6-O-(Triisopropylsilyl)-D-
galactal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066657#spectroscopic-analysis-of-6-o-
triisopropylsilyl-d-galactal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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